molecular formula C10H7ClO4 B8469605 p-Chlorophenylmethylenemalonic Acid

p-Chlorophenylmethylenemalonic Acid

Cat. No. B8469605
M. Wt: 226.61 g/mol
InChI Key: KUCUZPCLQRYXRC-UHFFFAOYSA-N
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Patent
US04329495

Procedure details

Under nitrogen, malonic acid (powdered, 20 g., 0.192 mole) was mixed with acetyl chloride (15 g., 0.192 mole) and heated to 65° C. in an oil bath. p-Chlorobenzaldehyde (21.6 g., 0.153 mole) was added and the mixture further heated to 80° C. A yellow, slowly refluxing solution resulted, followed by copious precipitation of solids. The mixture was cooled and product recovered by filtration, resuspended in water, stirred for 5 minutes and refiltered to yield title product [21.1 g.; 61% of theory; m.p. 215° C. (dec.)].
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].C(Cl)(=O)C.[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1>>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[C:2]([C:1]([OH:7])=[O:6])[C:3]([OH:5])=[O:4])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture further heated to 80° C
CUSTOM
Type
CUSTOM
Details
A yellow, slowly refluxing solution resulted
CUSTOM
Type
CUSTOM
Details
followed by copious precipitation of solids
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
product recovered by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=C(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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